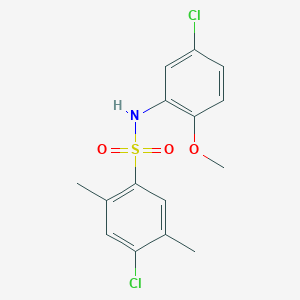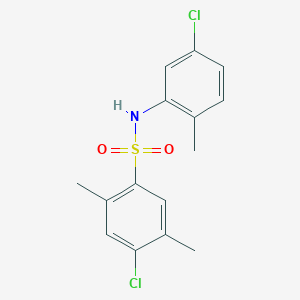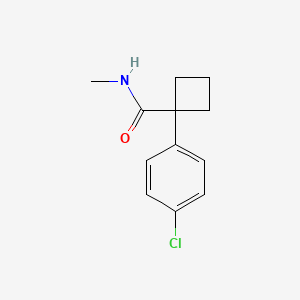
1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide, also known as CCMI, is a synthetic compound that belongs to the class of cyclobutane carboxamides. CCMI has been studied for its potential therapeutic properties, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide is not fully understood, but it is thought to act as a selective serotonin reuptake inhibitor (SSRI). By inhibiting the reuptake of serotonin, 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide increases the concentration of serotonin in the synaptic cleft, leading to increased activation of serotonin receptors and subsequent anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide has been shown to increase serotonin levels in the brain, leading to increased activation of serotonin receptors. This has been associated with anxiolytic and antidepressant effects in animal models. 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This suggests that 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide may have potential as a treatment for stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide is that it has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for further research in humans. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to develop more targeted treatments based on 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide. One direction is to further investigate its potential as a treatment for anxiety and depression in humans. Another direction is to explore its potential as a treatment for stress-related disorders, such as post-traumatic stress disorder (PTSD). Additionally, further research is needed to better understand the mechanism of action of 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide, which may lead to the development of more targeted treatments based on this compound.
Métodos De Síntesis
1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide can be synthesized by reacting 4-chlorobenzoic acid with methylamine, followed by cyclization of the resulting N-methyl-4-chlorobenzamide with sodium hydride. The final product is obtained by reacting the resulting cyclobutane carboxylic acid with thionyl chloride.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide has been studied for its potential therapeutic properties, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a potential treatment for anxiety and depression in humans.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-methylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14-11(15)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEKFEVJWIKUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B7518687.png)
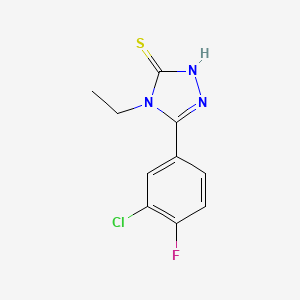
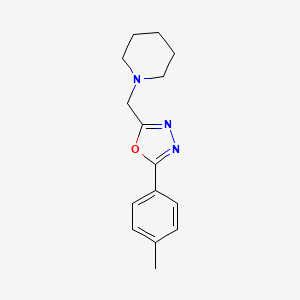
![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)

![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)

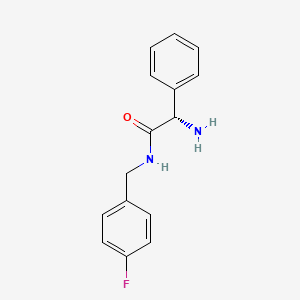
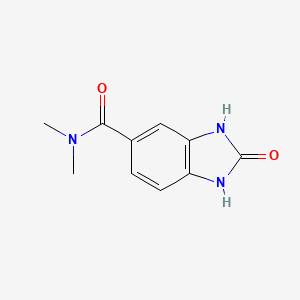
![4-amino-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B7518748.png)
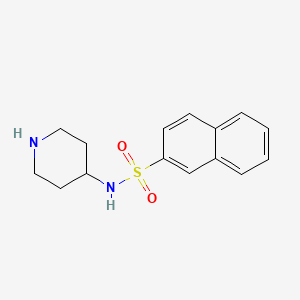
![N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7518771.png)
